REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][C@H:10]([NH2:13])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:14][C:15]([C:17]1[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][C:18]=1[Cl:24])=O.[BH4-].[Na+].[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:15][CH:17]([CH2:18][CH2:19][CH3:20])[CH3:22].[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][C@H:10]([NH:13][CH:15]([C:17]2[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][C:18]=2[Cl:24])[CH3:14])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3,4.5|
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C[C@H](CC1)N
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.37 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in methanol (160 mL)
|
Type
|
STIRRING
|
Details
|
stir for 20 min
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
extract with diethyl ether
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
WASH
|
Details
|
chromatograph on silica gel, eluting with 0:100 to 40:60 ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C[C@H](CC1)NC(C)C1=C(C=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |